An In-Depth Technical Guide to 1H-Azepine-1-sulfonamide: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 1H-Azepine-1-sulfonamide: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Azepine-1-sulfonamide is a heterocyclic organic compound featuring a seven-membered azepine ring N-substituted with a sulfonamide group. This scaffold is of significant interest in medicinal chemistry, combining the structural features of azepines, which are present in numerous biologically active compounds, and the sulfonamide functional group, a well-established pharmacophore.[1][2] The unique conformational flexibility of the seven-membered ring, coupled with the electronic properties of the sulfonamide moiety, makes 1H-azepine-1-sulfonamide and its derivatives attractive targets for drug discovery and development.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic approach, and potential applications of this core molecule.
Chemical Structure and Identification
The core structure of 1H-Azepine-1-sulfonamide consists of a partially unsaturated seven-membered nitrogen-containing ring directly bonded to a sulfonamide group. The systematic IUPAC name for this compound is 1H-azepine-1-sulfonamide.
Key Identifiers:
| Identifier | Value |
| CAS Number | 17617-10-6[4] |
| Molecular Formula | C₆H₈N₂O₂S[4] |
| Molecular Weight | 172.20 g/mol [4] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 1H-Azepine-1-sulfonamide are not extensively reported in publicly available literature. However, based on the properties of the parent 1H-azepine and related sulfonated compounds, the following characteristics can be anticipated. It is important to note that these are estimated values and should be confirmed by experimental analysis.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 150-200 °C. | Related azepine derivatives and sulfonamides often exhibit melting points in this range. For instance, a synthesized 1H-dibenzo[b]azepine-2,5-dione derivative has a melting point of 167-169 °C.[3] |
| Boiling Point | Predicted to be high, likely decomposing before boiling at atmospheric pressure. | The parent 1H-azepine has a boiling point of 199.5 °C at 760 mmHg, and the addition of the sulfonamide group would significantly increase this.[3] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | The sulfonamide group can participate in hydrogen bonding, but the overall molecule has significant nonpolar character. The solubility of sulfonamides is known to be influenced by the solvent system. |
| Stability | The 1H-azepine ring is known to be unstable and can rearrange to the more stable 3H-azepine isomer. The electron-withdrawing sulfonamide group at the nitrogen atom is expected to enhance the stability of the 1H-azepine tautomer.[4] | Stability studies on related sulfonamides indicate good stability under long-term and accelerated testing conditions when properly stored. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the vinylic region (δ 5.5-7.0 ppm) corresponding to the protons on the azepine ring. Protons on the carbon atoms adjacent to the nitrogen would likely appear in the range of δ 4.0-4.5 ppm. The NH₂ protons of the sulfonamide group would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the azepine ring in the downfield region (δ 120-140 ppm). The sp³ hybridized carbons would appear further upfield.
-
IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching vibrations (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively), and C=C stretching of the azepine ring (around 1600-1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (172.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the azepine ring.
Synthesis of 1H-Azepine-1-sulfonamide: A Proposed Protocol
A specific, detailed experimental protocol for the synthesis of 1H-Azepine-1-sulfonamide is not explicitly detailed in the surveyed literature. However, a plausible and efficient synthesis can be designed based on established methods for the N-sulfonylation of amines and the synthesis of related N-sulfonylated azepines.[6] The proposed method involves the reaction of 1H-azepine with sulfamoyl chloride.
Causality Behind Experimental Choices:
-
Choice of Reactants: 1H-azepine serves as the nitrogen nucleophile, and sulfamoyl chloride is an effective electrophilic reagent for introducing the sulfonamide group.
-
Solvent: A non-protic solvent like dichloromethane (DCM) is chosen to prevent reaction with the solvent and to dissolve the reactants.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.
-
Temperature: The reaction is initially carried out at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Work-up and Purification: An aqueous work-up is employed to remove the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography is a standard and effective method for isolating the final product from any remaining impurities.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1H-azepine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1H-Azepine-1-sulfonamide.
Self-Validating System: The purity and identity of the synthesized 1H-Azepine-1-sulfonamide should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to ensure it matches the expected structural data. The melting point of the purified compound should also be determined and will serve as a benchmark for its purity.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthesis of 1H-Azepine-1-sulfonamide.
Biological Activity and Potential Applications
While specific biological data for 1H-Azepine-1-sulfonamide is limited, the broader classes of azepine and sulfonamide derivatives have a wide range of documented pharmacological activities.
-
Antimicrobial Activity: Sulfonamides were among the first classes of antibiotics and continue to be used for their antibacterial properties.[2] Azepine derivatives have also demonstrated antibacterial and antifungal activities.[7] It is therefore plausible that 1H-Azepine-1-sulfonamide may exhibit antimicrobial properties.
-
Anticancer and Antitumor Activity: Many sulfonamide derivatives have been investigated and developed as anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[1] The azepine scaffold is also found in several compounds with antitumor potential.[9]
-
Other CNS Activities: The azepine ring is a core component of several centrally acting drugs, including antidepressants and anticonvulsants.[10]
The combination of the azepine ring and the sulfonamide group in 1H-Azepine-1-sulfonamide makes it a valuable scaffold for further chemical modification and exploration in various therapeutic areas.
Diagram of Potential Biological Activities:
Caption: Potential therapeutic areas for 1H-Azepine-1-sulfonamide.
Conclusion
1H-Azepine-1-sulfonamide represents a promising, yet underexplored, chemical entity. Its structure combines the pharmacologically relevant azepine and sulfonamide motifs, suggesting a high potential for biological activity. This guide has provided a comprehensive overview of its chemical properties, a proposed robust synthetic protocol, and an outlook on its potential applications. Further experimental validation of its physicochemical properties and a thorough investigation of its pharmacological profile are warranted to fully unlock the therapeutic potential of this intriguing molecule and its derivatives.
References
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 75-81. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-908. [Link]
-
LookChem. (n.d.). Cas 291-69-0, 1H-Azepine. Retrieved from [Link]
-
Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]
- Paquette, L. A. (1968). The Chemistry of Azepines. In Azepines (Vol. 1, pp. 1-14). Academic Press.
-
ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. Retrieved from [Link]
- Božinović, J., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(6), 741-754.
- S.A. Al-Rammahi, H.A. Al-Khafagy and W.A. Z. Al-Zubaydi. (2014). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Applicable Chemistry, 3(6), 2419-2428.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1h-azepine-1-sulfonamide, hexahydro-n-(((8-beta)-9,10-didehydro-6-methylergolin-8-yl)methyl)-. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(12), 4765.
- Ali, A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4983.
-
e-Chem. (n.d.). N,N'-(methylenedi-p-phenylene)bis[hexahydro-2-oxo-1H-azepine-1-carboxamide]. Retrieved from [Link]
-
eGyanKosh. (n.d.). Seven and Large Membered Heterocycles. Retrieved from [Link]
-
Asif, M. (2016). Biological activities of sulfonamides. ResearchGate. [Link]
- Martin, A. N., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620.
- Pellegrino, S., et al. (2012). 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides. Chemistry–A European Journal, 18(28), 8705-8715.
- Hafez, H. N., et al. (2012). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Organic & Pharmaceutical Chemistry, 10(4), 15-23.
- Fylaktakidou, K. C., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 1999.
- Al-Masoudi, N. A., & Al-Salihi, A. A. (2010). Synthesis and characterization of some sulfonamide dervatives. National Journal of Chemistry, 39, 443-452.
- Khan, K. M., et al. (2023). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Journal of Basic and Applied Sciences, 19, 11-25.
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
- Gümrükçüoğlu, N., et al. (2013). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Journal of Molecular Structure, 1030, 257-264.
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Retrieved from [Link]
-
COP Bela. (n.d.). BP401T. Retrieved from [Link]
-
ECHA. (2018). 1H-Azepine-1-carboxamide, N,N'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 1H-azepine-1-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Azepine, 1-acetylhexahydro-. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1H-Azepine. Retrieved from [Link]0907016999533306)
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. lookchem.com [lookchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. shd.org.rs [shd.org.rs]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nepjol.info [nepjol.info]
